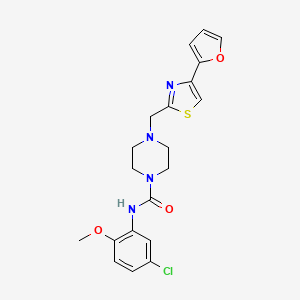

N-(5-chloro-2-methoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3S/c1-27-17-5-4-14(21)11-15(17)23-20(26)25-8-6-24(7-9-25)12-19-22-16(13-29-19)18-3-2-10-28-18/h2-5,10-11,13H,6-9,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQZRQFOJVZNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a hybrid molecule incorporating a piperazine core linked to both a thiazole and a furan moiety. Its molecular formula is , and it features significant structural elements that contribute to its biological properties.

- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties by inhibiting viral polymerases. For example, thiazolidinone derivatives have been shown to inhibit the activity of NS5B RNA polymerase, a critical enzyme for viral replication, with IC50 values as low as 0.26 µM .

- Anticancer Activity : The compound's structure suggests potential interactions with various cellular pathways involved in cancer progression. Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, with reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . The presence of the methoxy group and the thiazole moiety are believed to enhance these effects through increased lipophilicity and improved binding affinity to target proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy at specific positions on the phenyl ring enhances anticancer activity.

- Furan and Thiazole Linkage : The furan and thiazole rings contribute to the overall stability and reactivity of the compound, playing a crucial role in its interaction with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antiviral Efficacy : A study highlighted that thiazole derivatives could lower cytotoxic effects of HIV-1 on human T lymphocytes, indicating potential for use in antiviral treatments .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that thiazole-bearing compounds showed significant cytotoxicity against A-431 (human epidermoid carcinoma) cells with IC50 values below those of standard chemotherapeutics like doxorubicin .

- Novel Drug Development : The exploration of this compound has led to the identification of new drug candidates targeting essential kinases involved in cancer cell proliferation .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

Heterocyclic Modifications

- Thiazole vs. Quinazolinone: The target compound’s thiazole-furan system (vs.

- Furan vs. Benzothiazole : Compared to the benzo[d]thiazole in , the furan-2-yl group in the target compound reduces molecular weight (MW = ~422 vs. 591 in ) but may decrease π-stacking efficiency .

Substituent Impact

- Chloro vs.

- Methoxy Positioning : The 2-methoxy group (target) vs. 4-methoxy () alters steric hindrance near the carboxamide, possibly influencing receptor binding.

Research Findings and Implications

- Conformational Stability : Piperazine rings in analogs (e.g., ) adopt chair conformations, suggesting similar rigidity in the target compound .

- Biological Relevance: Thiazole-furan systems (target) are less common in kinase inhibitors than Dasatinib-like thiazoles but may offer novel selectivity profiles .

- Thermal Properties : Melting points for chlorophenyl analogs (e.g., A6: 189.8–191.4°C) suggest the target compound may exhibit similar thermal stability .

Q & A

Q. What synthetic routes are reported for piperazine-carboxamide derivatives with thiazole and furan substituents?

The compound’s synthesis likely involves multi-step reactions, starting with the coupling of a thiazole intermediate (e.g., 4-(furan-2-yl)thiazole-2-methyl) with a piperazine-carboxamide core. A common approach for similar compounds includes:

- Ortho-lithiation of thiazole derivatives followed by nucleophilic coupling with isocyanates (e.g., 5-chloro-2-methoxyphenyl isocyanate) to form the carboxamide backbone .

- Protection/deprotection strategies (e.g., using NaH and PMB-Cl for amine protection) to isolate intermediates, as seen in analogous thiazole-piperazine syntheses .

- Final alkylation or condensation of the piperazine ring with functionalized thiazole-furan moieties under reflux conditions in solvents like THF or acetonitrile .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent connectivity, particularly the piperazine-thiazole linkage and furan-thiazole conjugation .

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or hydrogen-bonding networks, as demonstrated for structurally related thiazole-amide derivatives .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screens could include:

- Enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative targets) using Ellman’s method, given structural similarities to piperazine-based inhibitors .

- Receptor-binding studies (e.g., serotonin or dopamine receptors) via radioligand displacement assays, leveraging the piperazine moiety’s affinity for GPCRs .

- Cytotoxicity profiling in cell lines (e.g., HEK-293, HepG2) to establish baseline safety .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization strategies include:

- Catalyst screening : Testing Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions or phase-transfer catalysts for alkylation steps .

- Solvent polarity adjustments : Switching from THF to DMF or acetonitrile to enhance nucleophilicity in condensation reactions .

- Temperature gradients : Reflux vs. microwave-assisted synthesis to reduce side-product formation, as seen in analogous thiazole-piperazine systems .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be addressed?

Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Metabolic interference : Use liver microsome stability assays to rule out rapid degradation in certain models .

Q. What computational methods are suitable for predicting binding modes of this compound?

Advanced approaches include:

- Molecular docking (AutoDock Vina, Glide) to model interactions with targets like 5-HT receptors, focusing on the piperazine-thiazole hinge region .

- MD simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling to correlate substituent variations (e.g., chloro vs. methoxy groups) with activity trends .

Q. How can regioselectivity challenges in furan-thiazole coupling be resolved?

Strategies to enhance regioselectivity:

- Directed metalation : Use TMPLi (2,2,6,6-tetramethylpiperidide) to direct lithiation to the thiazole C4 position .

- Protecting group tactics : Block competing reactive sites (e.g., furan oxygen) with SEM or TBS groups during coupling .

- Cross-coupling optimization : Screen Buchwald-Hartwig conditions (e.g., XPhos/Pd₂(dba)₃) for C–N bond formation .

Methodological Guidance

Q. What purification techniques are most effective for isolating this compound?

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate polar piperazine intermediates .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O or DMSO/EtOAc) based on solubility data from analogues .

- Acid-base partitioning : Extract impurities by adjusting pH (e.g., HCl wash for amine salts) .

Q. How can metabolic stability be improved in derivative design?

- Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to reduce oxidative metabolism .

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., piperazine methyl groups) to slow CYP450 degradation .

- Prodrug strategies : Introduce ester or carbamate moieties for delayed release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.